molecular formula C10H7BrCl2N4O B2658620 N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide CAS No. 1289634-74-7

N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide

Cat. No.: B2658620
CAS No.: 1289634-74-7
M. Wt: 350
InChI Key: ZLSYJRZUONNIKZ-UHFFFAOYSA-N
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Description

N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide is a chemical compound characterized by its bromo-pyrazole and dichloropyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with 3,6-dichloropyridine-2-carboxylic acid in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the bromo group on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, aqueous conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether.

  • Substitution: Various nucleophiles (e.g., amines, alcohols), polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Substituted pyrazoles, chloropyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential as a biological probe or inhibitor in biochemical assays. Its interaction with specific enzymes or receptors can be studied to understand biological pathways.

Medicine: Research has explored the compound's potential as a therapeutic agent. Its ability to modulate biological targets makes it a candidate for drug development, particularly in areas such as cancer therapy or infectious diseases.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique structure and reactivity profile make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would vary based on the biological context and the specific application.

Comparison with Similar Compounds

  • N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide

  • N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxylic acid

  • N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-sulfonamide

Uniqueness: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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Properties

IUPAC Name

N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrCl2N4O/c11-5-3-15-17-7(5)4-14-10(18)9-6(12)1-2-8(13)16-9/h1-3H,4H2,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSYJRZUONNIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)NCC2=C(C=NN2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrCl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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